molecular formula C22H17N3O3 B3128803 3-(4-methoxyphenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide CAS No. 338975-86-3

3-(4-methoxyphenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide

Cat. No.: B3128803
CAS No.: 338975-86-3
M. Wt: 371.4 g/mol
InChI Key: CECGNGKBIVORSA-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a phthalazine ring system, a methoxyphenyl group, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxyphenylhydrazine. This intermediate is then reacted with phthalic anhydride to form the phthalazine ring system. The final step involves the acylation of the phthalazine derivative with phenyl isocyanate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-(4-hydroxyphenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide.

    Reduction: Formation of 3-(4-methoxyphenyl)-4-hydroxy-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-methoxyphenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide
  • 3-(4-methoxyphenyl)-4-hydroxy-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide
  • 3-(4-methoxyphenyl)-4-oxo-N-(4-methylphenyl)-3,4-dihydro-1-phthalazinecarboxamide

Uniqueness

3-(4-methoxyphenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide is unique due to its specific combination of functional groups and ring systems. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-4-oxo-N-phenylphthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-28-17-13-11-16(12-14-17)25-22(27)19-10-6-5-9-18(19)20(24-25)21(26)23-15-7-3-2-4-8-15/h2-14H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECGNGKBIVORSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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